Cas no 2172138-47-3 (2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile)

2-Amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile is a specialized organic compound featuring a furan ring substituted with a chloromethyl group and a nitrile-functionalized butane chain. Its molecular structure, incorporating both a furan moiety and a thioether linkage, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of heterocyclic compounds. The presence of the nitrile group enhances reactivity, enabling further functionalization, while the chlorofuran component contributes to its utility in pharmaceutical and agrochemical research. This compound is suited for applications requiring precise structural modifications, offering synthetic flexibility and potential as a building block for bioactive molecules. Proper handling and storage are recommended due to its reactive functional groups.
2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile structure
2172138-47-3 structure
商品名:2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile
CAS番号:2172138-47-3
MF:C9H11ClN2OS
メガワット:230.714439630508
CID:6570625
PubChem ID:165507331

2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile 化学的及び物理的性質

名前と識別子

    • 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile
    • EN300-1289609
    • 2172138-47-3
    • 2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
    • インチ: 1S/C9H11ClN2OS/c1-6(8(12)4-11)14-5-7-2-3-9(10)13-7/h2-3,6,8H,5,12H2,1H3
    • InChIKey: MLBJRMUULFMRCZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(CSC(C)C(C#N)N)O1

計算された属性

  • せいみつぶんしりょう: 230.0280618g/mol
  • どういたいしつりょう: 230.0280618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 88.2Ų

2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1289609-1.0g
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
2172138-47-3
1g
$0.0 2023-06-07
Enamine
EN300-1289609-500mg
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
2172138-47-3
500mg
$1289.0 2023-10-01
Enamine
EN300-1289609-250mg
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
2172138-47-3
250mg
$1235.0 2023-10-01
Enamine
EN300-1289609-2500mg
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
2172138-47-3
2500mg
$2631.0 2023-10-01
Enamine
EN300-1289609-50mg
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
2172138-47-3
50mg
$1129.0 2023-10-01
Enamine
EN300-1289609-10000mg
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
2172138-47-3
10000mg
$5774.0 2023-10-01
Enamine
EN300-1289609-100mg
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
2172138-47-3
100mg
$1183.0 2023-10-01
Enamine
EN300-1289609-5000mg
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
2172138-47-3
5000mg
$3894.0 2023-10-01
Enamine
EN300-1289609-1000mg
2-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butanenitrile
2172138-47-3
1000mg
$1343.0 2023-10-01

2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile 関連文献

2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrileに関する追加情報

Introduction to 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile (CAS No. 2172138-47-3)

2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile, identified by its Chemical Abstracts Service (CAS) number 2172138-47-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes an amino group, a nitrile functionality, and a sulfur-containing substituent linked to a furan ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and inflammatory pathways.

The structural motif of 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile incorporates several key features that contribute to its potential pharmacological relevance. The amino group (-NH₂) at the second carbon position serves as a nucleophilic site for further chemical modifications, enabling the formation of amide or urea linkages, which are common in drug design. The nitrile group (-CN) at the terminal carbon introduces a polar moiety that can enhance solubility and interact with biological targets through hydrogen bonding. Additionally, the sulfur-containing substituent, specifically a methylsulfanyl group (-SCH₃) attached to a furan ring, introduces both hydrophobic and hydrophilic interactions, potentially influencing membrane permeability and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of such structural features in drug discovery. The furan ring, being part of an aromatic system, can engage in π-stacking interactions with biological macromolecules, while the chlorine atom at the fifth position of the furan ring may serve as a pharmacophore for selective binding. These interactions are critical for designing molecules with high affinity and selectivity. Studies have demonstrated that compounds incorporating furan derivatives exhibit promising activities in modulating enzyme inhibition and receptor binding, making 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile a valuable candidate for further exploration.

In the context of medicinal chemistry, the synthesis of this compound represents an elegant example of multi-step organic transformations. The integration of heterocyclic scaffolds with functionalized alkyl chains allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. Researchers have leveraged modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, to construct the desired framework efficiently. These approaches not only enhance yield but also minimize unwanted byproducts, ensuring high purity for subsequent pharmacological evaluation.

The pharmacological potential of 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile has been investigated in several preclinical studies. Initial screenings have suggested that this compound exhibits inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The sulfur-containing moiety is particularly noteworthy, as it has been shown to modulate redox-sensitive signaling cascades, which are pivotal in diseases associated with oxidative stress. Furthermore, the nitrile group may contribute to neuroprotective effects by interacting with glutamate receptors or other neurotransmitter systems.

Emerging research also points toward the compound's role in anticancer applications. The unique combination of structural features enables it to disrupt critical cellular processes such as proliferation and apoptosis. Mechanistic studies have revealed that 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile can induce reactive oxygen species (ROS)-mediated stress in cancer cells, leading to mitochondrial dysfunction and subsequent cell death. Additionally, its ability to cross the blood-brain barrier suggests potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease or Parkinson's disease.

The synthetic accessibility of this compound has opened avenues for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile. By systematically modifying substituents on the furan ring or altering the length/branching of the alkyl chain, chemists can fine-tune potency and selectivity. For instance, replacing the methylsulfanyl group with other sulfur-based functionalities may alter binding affinities without significantly compromising activity. Such modifications are crucial for developing lead compounds that meet stringent pharmaceutical standards.

The growing interest in 2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile underscores its importance as a building block in medicinal chemistry. As computational tools become more sophisticated, virtual screening methods are increasingly employed to identify novel derivatives with enhanced properties. These high-throughput approaches complement traditional experimental methods by rapidly evaluating thousands of molecular structures before synthesis begins.

In conclusion,2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile (CAS No. 2172138-47-3) represents a fascinating compound with diverse applications across multiple therapeutic areas due to its intricate structural design featuring an amino group,a nitrile functionality,a sulfur-containing substituent linked to a furan ring,and various other functional groups that contribute towards its unique chemical behavior . Further exploration into its pharmacological mechanisms will undoubtedly yield valuable insights into developing next-generation therapeutics targeting neurological disorders,cancer,and inflammation-related diseases .

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